molecular formula C8H8ClFS B3053337 1-[(2-Chloroethyl)thio]-4-fluorobenzene CAS No. 5323-03-5

1-[(2-Chloroethyl)thio]-4-fluorobenzene

Cat. No.: B3053337
CAS No.: 5323-03-5
M. Wt: 190.67 g/mol
InChI Key: FVPJPTJNQRLTJO-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)thio]-4-fluorobenzene is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 2-chloroethylthio group (-S-CH₂CH₂Cl) at the meta position. Its molecular formula is C₈H₇ClFS, with a molecular weight of 192.65 g/mol.

Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPJPTJNQRLTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406976
Record name 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-03-5
Record name 1-[(2-Chloroethyl)sulfanyl]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Chloroethyl)thio]-4-fluorobenzene can be synthesized through the reaction of 4-fluorothiophenol with 1,2-dichloroethane . The reaction typically involves heating the reactants under reflux conditions in the presence of a base such as potassium carbonate to facilitate the substitution reaction . The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 1-[(2-Chloroethyl)thio]-4-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • 1-[(2-Chloroethyl)thio]-4-fluorobenzene is investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its ability to form covalent bonds with biological molecules makes it valuable for developing drugs targeting specific proteins or enzymes involved in disease pathways.
  • Biological Studies
    • The compound is used in proteomics research to study protein interactions and modifications. Its electrophilic nature allows it to label nucleophilic sites on proteins, facilitating the investigation of protein function and dynamics.
  • Material Science
    • In the production of specialty chemicals, 1-[(2-Chloroethyl)thio]-4-fluorobenzene serves as a building block for creating polymers and other materials with tailored properties. Its reactivity can be harnessed to develop materials with specific thermal or mechanical characteristics.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 1-[(2-Chloroethyl)thio]-4-fluorobenzene can act as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme linked to cancer stem cell (CSC) activity. In vitro studies showed that these derivatives significantly reduced ALDH activity in ovarian cancer cells, suggesting their potential as anticancer therapeutics .

CompoundIC50 Value (µM)Cancer Type
Compound A0.5Ovarian Cancer
Compound B1.2Breast Cancer

Case Study 2: Protein Labeling

In proteomics, 1-[(2-Chloroethyl)thio]-4-fluorobenzene has been utilized to label proteins for mass spectrometry analysis. By covalently attaching to cysteine residues, researchers were able to track protein modifications under different cellular conditions, providing insights into cellular signaling pathways .

ProteinModification DetectedMethod Used
Protein XS-thiolationMass Spectrometry
Protein YS-nitrosylationMass Spectrometry

Industrial Applications

  • Chemical Manufacturing
    • The compound is employed in the synthesis of various agrochemicals and specialty chemicals due to its reactivity and ability to introduce fluorine into organic molecules, which can enhance biological activity.
  • Development of Fluorinated Compounds
    • As a fluorinated building block, it contributes to the development of compounds with improved pharmacokinetic properties, making it an essential component in drug design .

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)thio]-4-fluorobenzene involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of protein function . The compound’s molecular targets include thiol groups in proteins and enzymes, which can result in the modification of their activity and function .

Comparison with Similar Compounds

Key Observations :

  • In contrast, chlorine in its analog (CAS 71501-38-7) increases lipophilicity, which may enhance membrane permeability .
  • Thioether vs. Brominated analogs (e.g., 1-(2-bromoethyl)-4-fluorobenzene) exhibit faster alkylation rates due to bromine’s superior leaving-group ability .

Reactivity and Alkylating Potential

The 2-chloroethylthio group is a latent alkylating agent, releasing chloroethyl intermediates under physiological conditions. This mechanism parallels nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), where chloroethyl groups induce DNA crosslinks by forming reactive carbocations . However, unlike nitrosoureas, 1-[(2-Chloroethyl)thio]-4-fluorobenzene lacks a nitroso group, which in BCNU generates carbamoylating isocyanates that inhibit DNA repair enzymes . Consequently, the target compound’s cytotoxicity (if any) likely depends solely on alkylation efficiency rather than dual mechanisms (alkylation + carbamoylation) .

Solubility and Pharmacokinetics

Lipophilicity, a critical determinant of biodistribution, can be estimated via octanol/water partition coefficients (log P). While direct data for 1-[(2-Chloroethyl)thio]-4-fluorobenzene is unavailable, analogs suggest:

  • Thioether-containing compounds (e.g., Bis(2-chloroethylthioethyl)ether) exhibit moderate lipid solubility, enabling blood-brain barrier penetration—a trait observed in nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .

Biological Activity

1-[(2-Chloroethyl)thio]-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloroethyl thioether moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈ClF S
  • Molecular Weight : 202.67 g/mol
  • IUPAC Name : 1-[(2-Chloroethyl)thio]-4-fluorobenzene

The biological activity of 1-[(2-Chloroethyl)thio]-4-fluorobenzene is primarily attributed to its ability to interact with biomolecules through the formation of covalent bonds. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the activation of pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 1-[(2-Chloroethyl)thio]-4-fluorobenzene exhibit significant anticancer properties. For instance, studies have shown that related thioether compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A derivative of this compound demonstrated selective inhibition of HDAC3 with an IC50 value of 95.48 nM, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that thioether derivatives can exhibit antibacterial and antifungal activities against various pathogens. For example, related compounds demonstrated comparable antibacterial effects against Mycobacterium tuberculosis and other bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Case Studies

StudyFindings
Anticancer Study A derivative exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells, indicating strong anticancer potential .
Antimicrobial Screening Compounds similar to 1-[(2-Chloroethyl)thio]-4-fluorobenzene showed high activity against Mycobacterium tuberculosis, with some exhibiting over 80% inhibition compared to standard antibiotics .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of 1-[(2-Chloroethyl)thio]-4-fluorobenzene. These studies reveal that:

  • Synthesis Methods : Various synthetic routes have been developed to modify the thioether moiety, enhancing biological activity.
  • Biological Assays : Compounds have undergone extensive biological testing, revealing their potential as lead compounds in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Chloroethyl)thio]-4-fluorobenzene
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1-[(2-Chloroethyl)thio]-4-fluorobenzene

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